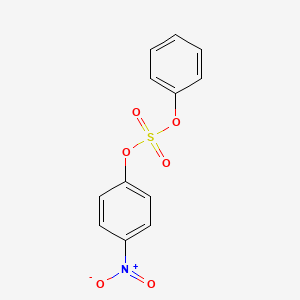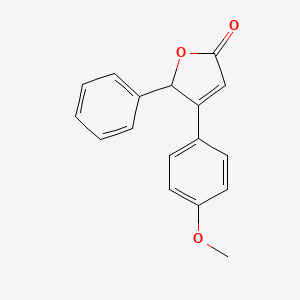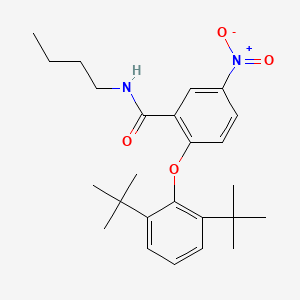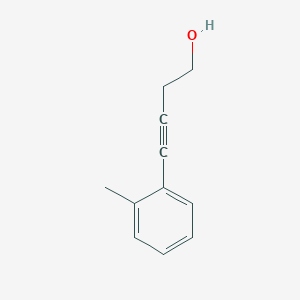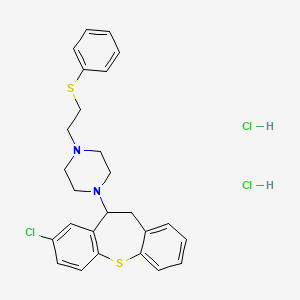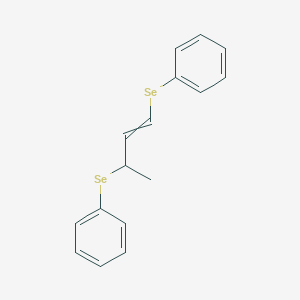
3-Phenylselanylbut-1-enylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylselanylbut-1-enylselanylbenzene typically involves the reaction of phenylselenyl halides with butenylselenyl derivatives under controlled conditions. One common method involves the use of diorganyl diselenides and electron-rich arenes as starting materials, promoted by visible blue light without the need for transition metal complexes or organic photocatalysts . The reaction is carried out in ethanol as a solvent under mild conditions, resulting in good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylselanylbut-1-enylselanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-Se bonds.
Biology: Investigated for its potential biological activities, including antitumor and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, influencing biological pathways. The compound’s effects are mediated through the modulation of redox states and the formation of reactive oxygen species (ROS), which can lead to cellular responses such as apoptosis or antioxidant defense .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties.
Phenylselenyl chloride: Used in similar synthetic applications.
Selenophenes: Selenium-containing heterocycles with distinct properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
104516-22-5 |
|---|---|
Molecular Formula |
C16H16Se2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-phenylselanylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C16H16Se2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
BHOKJOWYLPOBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
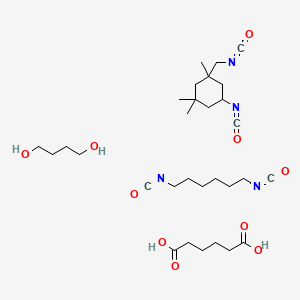
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
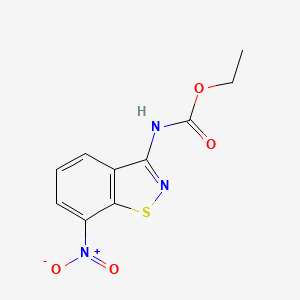
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
